molecular formula C7H11NO B8572685 Ammonium o-cresolate CAS No. 67674-51-5

Ammonium o-cresolate

Cat. No.: B8572685
CAS No.: 67674-51-5
M. Wt: 125.17 g/mol
InChI Key: DWVIDWKFWSIFIR-UHFFFAOYSA-N
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Description

Ammonium o-cresolate, also known as o-cresol ammonium salt, is an organic compound with the molecular formula C7H9NO. It is derived from o-cresol, which is a type of phenol where a methyl group is substituted at the ortho position relative to the hydroxyl group. This compound is commonly used in various chemical processes and has significant industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium o-cresolate can be synthesized through the reaction of o-cresol with ammonium hydroxide. The reaction typically involves mixing o-cresol with an aqueous solution of ammonium hydroxide under controlled temperature and pressure conditions. The reaction proceeds as follows:

C7H8O+NH4OHC7H9NO+H2OC_7H_8O + NH_4OH \rightarrow C_7H_9NO + H_2O C7​H8​O+NH4​OH→C7​H9​NO+H2​O

Industrial Production Methods

In industrial settings, the production of phenol, 2-methyl-, ammonium salt often involves large-scale reactors where o-cresol and ammonium hydroxide are continuously fed into the system. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through distillation or crystallization processes to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium o-cresolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Ammonium o-cresolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the manufacture of resins, plastics, and other industrial products.

Mechanism of Action

The mechanism of action of phenol, 2-methyl-, ammonium salt involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products. The ammonium group in the compound can also facilitate ionic interactions with other molecules, enhancing its reactivity and specificity in certain reactions.

Comparison with Similar Compounds

Ammonium o-cresolate can be compared with other similar compounds such as:

    Phenol, 4-methyl- (p-cresol): Similar structure but with the methyl group at the para position.

    Phenol, 3-methyl- (m-cresol): Similar structure but with the methyl group at the meta position.

    Phenol, 2-chloro-: Similar structure but with a chlorine atom instead of a methyl group at the ortho position.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the ammonium group, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings.

Properties

CAS No.

67674-51-5

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

azane;2-methylphenol

InChI

InChI=1S/C7H8O.H3N/c1-6-4-2-3-5-7(6)8;/h2-5,8H,1H3;1H3

InChI Key

DWVIDWKFWSIFIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1O.N

Related CAS

95-48-7 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.0 mole of p-cresol, 1.2 moles of formaldehyde and 0.2 mole of ammonia is heated on a water bath to form an ammonia-cresol base resin. A quantity (40 parts) of this resin and 60 parts of a bisphenol-A type epoxy resin (Epikote® 1007 manufactured by Shell Chemical Company) are dissolved in a mixed organic solvent made up of equal amounts of methylisobutyl ketone and methylethyl ketone to form a base resin solution. Next, a maleic anhydride-modified olefin resin having 74.9% crystallinity and a degree of modification of 30.5 mg/100 g is dissolved in hot xylene to form a 10% solution. This solution is added to the base resin solution with sufficient agitation so that the amount of modified olefin resin added to the base resin is 20% (solids) based on the base resin. In this way, a primer coating composition or paint having a total solids content of about 30% is obtained.
Quantity
1 mol
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reactant
Reaction Step One
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1.2 mol
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reactant
Reaction Step One
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0.2 mol
Type
reactant
Reaction Step One

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